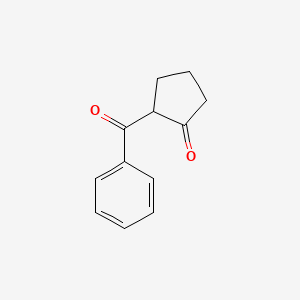

2-Benzoylcyclopentan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36150-58-0 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-benzoylcyclopentan-1-one |

InChI |

InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

NUVLMANGYIEORM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Benzoylcyclopentan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-benzoylcyclopentan-1-one, a valuable intermediate in organic synthesis. The document details the core synthesis mechanism, experimental protocols, and relevant quantitative data, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a dicarbonyl compound featuring a cyclopentanone ring substituted with a benzoyl group at the alpha position. This structural motif makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The primary and most industrially relevant synthesis of this compound is achieved through an intramolecular Claisen condensation, specifically a Dieckmann condensation, of a 5-benzoylpentanoic acid ester. An alternative, though less common, approach involves the direct benzoylation of cyclopentanone. This guide will focus on the more prevalent Dieckmann condensation pathway.

Core Synthesis Mechanism: Dieckmann Condensation

The synthesis of this compound is most effectively carried out via the intramolecular cyclization of a 5-benzoylpentanoic acid ester, such as methyl 5-benzoylpentanoate. This reaction is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation. The reaction is base-catalyzed and proceeds through the formation of a carbanion intermediate.

The overall transformation can be summarized as follows:

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves the following key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide corresponding to the ester's alcohol (e.g., sodium methoxide for a methyl ester), deprotonates the α-carbon of the ester, forming a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzoyl group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide (e.g., methoxide) and forming the β-diketone product, this compound.

-

Deprotonation of the Product: The resulting β-diketone is acidic and is deprotonated by the alkoxide base. This acid-base reaction drives the equilibrium towards the product.

-

Protonation: An acidic workup is required to protonate the enolate of the product and isolate the neutral this compound.

A diagram of the Dieckmann condensation mechanism is provided below:

Caption: Step-wise mechanism of the Dieckmann condensation.

Experimental Protocols

Synthesis of 5-Benzoylpentanoic Acid Ester (Precursor)

This protocol is based on the Friedel-Crafts acylation of benzene with adipic anhydride followed by esterification, as suggested by patent literature[1].

Materials:

-

Adipic anhydride

-

Benzene (in excess, acts as both reactant and solvent)

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Methanol or Ethanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in excess benzene at 0-5 °C, slowly add adipic anhydride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 5-benzoylpentanoic acid.

-

To the crude acid, add an excess of methanol or ethanol and a catalytic amount of sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Purify the resulting ester by vacuum distillation.

Synthesis of this compound via Dieckmann Condensation

This is a generalized procedure based on the principles of the Dieckmann condensation.

Materials:

-

Methyl 5-benzoylpentanoate or Ethyl 5-benzoylpentanoate

-

Sodium methoxide or Sodium ethoxide

-

Anhydrous toluene or other suitable aprotic solvent

-

Dilute hydrochloric acid or acetic acid for workup

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a solution of sodium methoxide in methanol.

-

Remove the methanol by distillation, and then add anhydrous toluene.

-

To the stirred suspension of sodium methoxide in toluene, add a solution of methyl 5-benzoylpentanoate in toluene dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully quench by adding it to a mixture of ice and dilute hydrochloric acid or acetic acid to neutralize the base.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography. A patent suggests collecting the fraction at 150-160 °C under a vacuum of 50 Pa[1].

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its subsequent reduction, as reported in the patent literature.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 5-Benzoyl methyl valerate | [1] |

| Catalyst/Base | Not specified, typical for Dieckmann | - |

| Solvent | Not specified, likely an aprotic solvent | - |

| Temperature | 150-155 °C | [1] |

| Reaction Time | 12 hours | [1] |

| Product Collection | 150-160 °C at 50 Pa vacuum | [1] |

Table 2: Conditions for a Subsequent Reduction of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Starting Material | This compound (0.1 mol) | This compound (0.2 mol) | This compound (0.1 mol) | [1] |

| Catalyst | 2.5% Palladium on charcoal (0.1 g) | 2.5% Palladium on charcoal (0.2 g) | Raney nickel (1 g) | [1] |

| Solvent | Toluene (100 ml) | Toluene (200 ml) | Isopropanol (100 ml) | [1] |

| Additive | Acetic acid (0.5 ml) | Acetic acid (1 ml) | Phosphoric acid (to pH 4-5) | [1] |

| Temperature | ~120 °C | ~100 °C | ~130 °C | [1] |

| Hydrogen Pressure | 0.8 MPa | 1 MPa | 1 MPa | [1] |

| Reaction Time | 3 hours | 3 hours | 3 hours | [1] |

| Yield of Reduced Product | 94-95% | 94-95% | 92-94% | [1] |

| Purity of Reduced Product | >97.5% | >97.5% | >97% | [1] |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through the Dieckmann condensation of a 5-benzoylpentanoic acid ester. This method offers a robust and efficient pathway to this key synthetic intermediate. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the practical application of this chemical transformation. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the advancement of synthetic methodologies.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoylcyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-benzoylcyclopentan-1-one, a key organic compound with applications in chemical synthesis. This document collates available data on its fundamental properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound is an organic compound featuring a cyclopentanone ring substituted with a benzoyl group.[1] Its chemical structure lends it to a variety of reactions, making it a valuable intermediate in organic synthesis.[1] The compound typically appears as a white to light yellow solid or crystalline substance.[1][2]

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while computational data is available, experimentally determined values for several key properties are not readily found in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | PubChem[3] |

| Molecular Weight | 188.22 g/mol | PubChem[3] |

| logP (Computed) | 2 | PubChem[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Limited solubility in water | CymitQuimica[1] |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. This property is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or other heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The apparatus is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Sample Preparation: A known amount of this compound is added to a test tube containing a specific volume of distilled water.

-

Equilibration: The mixture is agitated using a vortex mixer or shaker for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Analysis:

-

Qualitative: Visual inspection to see if the solid has dissolved. The compound has limited solubility in water.[1]

-

Quantitative: A known volume of the clear supernatant is carefully removed. The concentration of the dissolved this compound can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry, if a chromophore is present and a calibration curve has been established.

-

Determination of Partition Coefficient (logP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water).

Apparatus:

-

Separatory funnel

-

Vortex mixer or shaker

-

Analytical instruments for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then placed in a separatory funnel with the water phase.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Analysis: The concentration of this compound in each phase is determined using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. A computed value for XLogP3-AA is 2.[3]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

An In-depth Technical Guide to the Spectral Data of 2-Benzoylcyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-benzoylcyclopentan-1-one, a key intermediate in various synthetic pathways. The information presented herein is intended to aid researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the accurate identification and characterization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

This compound, with the molecular formula C₁₂H₁₂O₂, is a dicarbonyl compound of significant interest in organic synthesis. Its structural features, comprising a cyclopentanone ring substituted with a benzoyl group at the alpha position, allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | m | 2H | Aromatic (ortho-protons of benzoyl group) |

| 7.60 - 7.40 | m | 3H | Aromatic (meta- and para-protons of benzoyl group) |

| 3.70 | t | 1H | Methine (CH adjacent to both carbonyls) |

| 2.50 - 2.30 | m | 4H | Methylene (CH₂ groups of cyclopentanone ring) |

| 2.10 - 1.90 | m | 2H | Methylene (CH₂ group of cyclopentanone ring) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 215.0 | C=O (cyclopentanone) |

| 198.0 | C=O (benzoyl) |

| 137.0 | Aromatic (quaternary carbon of benzoyl group) |

| 133.0 | Aromatic (para-carbon of benzoyl group) |

| 128.8 | Aromatic (ortho-carbons of benzoyl group) |

| 128.5 | Aromatic (meta-carbons of benzoyl group) |

| 55.0 | Methine (CH) |

| 38.0 | Methylene (CH₂) |

| 28.0 | Methylene (CH₂) |

| 21.0 | Methylene (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | w | Aromatic C-H stretch |

| 2960, 2870 | m | Aliphatic C-H stretch |

| 1740 | s | C=O stretch (cyclopentanone) |

| 1680 | s | C=O stretch (benzoyl) |

| 1600, 1450 | m | Aromatic C=C stretch |

| 1210 | s | C-C stretch |

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 188 | 40 | [M]⁺ (Molecular ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 83 | 30 | [C₅H₇O]⁺ |

| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | 25 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a spectrometer, such as a Jeol FX-100 or equivalent, operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two KBr plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum of the solvent subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, typically electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an unknown compound, exemplified by this compound.

Caption: Logical workflow for the spectral analysis and structure confirmation of this compound.

This guide provides foundational spectral data and protocols for this compound. Researchers are encouraged to consult primary literature for more specific experimental details and comparative data. The provided information should serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

An In-depth Technical Guide to 2-Benzoylcyclopentanone (CAS 36150-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzoylcyclopentanone (CAS No. 36150-58-0), a key intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and includes an analysis of its spectroscopic data. Notably, this guide highlights the role of 2-Benzoylcyclopentanone as a precursor in the production of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Information and Physical Properties

2-Benzoylcyclopentanone is an organic compound featuring a cyclopentanone ring substituted at the 2-position with a benzoyl group. This structure imparts specific chemical reactivity, making it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 36150-58-0 | |

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| IUPAC Name | 2-benzoylcyclopentan-1-one | |

| Synonyms | 2-Benzoylcyclopentanone, Cyclopentanone, 2-benzoyl- | |

| Appearance | Solid or crystalline substance, white to light yellow | |

| Solubility | Generally soluble in organic solvents such as ethanol and acetone; limited solubility in water. |

Synthesis of 2-Benzoylcyclopentanone

The synthesis of 2-Benzoylcyclopentanone can be achieved through a two-step process commencing with a Friedel-Crafts acylation followed by an intramolecular condensation reaction. A detailed experimental protocol based on established methodologies is provided below.

Experimental Protocols

Step 1: Synthesis of 5-Benzoylpentanoic Acid Ester via Friedel-Crafts Acylation and Esterification

This one-pot reaction involves the Friedel-Crafts acylation of benzene with adipic anhydride, followed by in-situ esterification.

-

Materials:

-

Benzene (80 ml)

-

Aluminum chloride (AlCl₃) (0.22 mol)

-

Adipic anhydride (0.1 mol) dissolved in benzene (20 ml)

-

Methanol (0.5 mol)

-

Aqueous sodium carbonate

-

Water (200 ml)

-

-

Procedure:

-

In a reaction flask, add 80 ml of benzene and 0.22 mol of aluminum chloride.

-

At a temperature of 31-55 °C, slowly add a solution of 0.1 mol of adipic anhydride in 20 ml of benzene.

-

Maintain the reaction temperature between 40-55 °C for 2 hours.

-

Following the acylation, add 0.5 mol of methanol dropwise to the reaction mixture.

-

Continue the reaction at 40-55 °C for an additional 2 hours to facilitate esterification.

-

Pour the reaction mixture into 200 ml of water to hydrolyze.

-

Separate the organic layer and wash it with an aqueous solution of sodium carbonate.

-

Distill off the benzene at 100 °C. The resulting residue is 5-benzoyl methyl valerate. The product should be a faint yellow substance with a pour point of 35-36.5 °C, a purity of over 98%, and a yield of 90-92%.[1]

-

Step 2: Intramolecular Condensation to form 2-Benzoylcyclopentanone

This step involves the cyclization of the 5-benzoylpentanoic acid ester via a Dieckmann-type condensation.

-

Materials:

-

5-Benzoyl methyl valerate (from Step 1)

-

Base catalyst (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., DMF, toluene)

-

Acetic acid

-

-

Procedure:

-

The 5-benzoyl methyl valerate is subjected to an acyloin ester condensation and cyclization reaction to yield 2-benzoyl cyclopentanone.[1]

-

While specific conditions can vary, a common approach involves refluxing the ester with a base in a suitable solvent.

-

After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.

-

The filtrate is neutralized with a small amount of acetic acid.

-

The solvent is removed via vacuum distillation.

-

The crude product is then purified by high-vacuum distillation to yield 2-benzoylcyclopentanone.

-

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 2-Benzoylcyclopentanone.

References

An In-Depth Technical Guide on the Tautomerism of 2-Benzoylcyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. In the realm of drug discovery and development, understanding and controlling tautomeric equilibria is crucial for predicting a compound's behavior in physiological environments, its binding affinity to biological targets, and its overall pharmacokinetic and pharmacodynamic profile. One of the most common and extensively studied forms of tautomerism is keto-enol tautomerism, which is particularly prominent in β-dicarbonyl compounds.

This technical guide provides a comprehensive examination of the tautomerism of 2-benzoylcyclopentan-1-one, a β-dicarbonyl compound of significant interest. We will delve into the structural aspects of its keto and enol tautomers, the influence of solvent on the equilibrium, and provide detailed experimental protocols for the quantitative analysis of this phenomenon.

The Tautomeric Equilibrium of this compound

This compound exists as a dynamic equilibrium between its diketo form and two possible enol forms. The equilibrium is significantly influenced by both intramolecular and intermolecular factors.

The diketo tautomer possesses two carbonyl groups at the 1- and β-positions of the cyclopentanone ring. The enol tautomers are formed by the migration of a proton from the α-carbon (C2) to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. The endocyclic enol is formed when the proton migrates to the cyclopentanone carbonyl oxygen, while the exocyclic enol results from proton migration to the benzoyl carbonyl oxygen. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered pseudo-ring. This intramolecular hydrogen bonding is a key driving force for enolization.

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can significantly shift the equilibrium towards either the keto or enol form.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The relative proportions of the keto and enol tautomers of this compound in various solvents can be quantitatively determined using spectroscopic methods, primarily Proton Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Solvent Effects on the Keto:Enol Ratio

The following table summarizes the approximate keto-enol equilibrium composition for 2-acylcyclopentanone derivatives, which serve as a close model for this compound, in different deuterated solvents. The data is typically determined by ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.

| Solvent | Dielectric Constant (ε) | Keto Tautomer (%) | Enol Tautomer (%) | Keq ([Enol]/[Keto]) |

| Chloroform-d (CDCl₃) | 4.8 | ~89-90 | ~10-11 | ~0.11 - 0.12 |

| DMSO-d₆ (Polar Aprotic) | 47.2 | Predominant | Minor | < 0.1 |

| Methanol-d₄ (Polar Protic) | 32.7 | Predominant | Minor | < 0.1 |

The trend observed is consistent with the general principles of tautomerism for β-dicarbonyl compounds. In the non-polar solvent chloroform, the enol form is significantly present, stabilized by the intramolecular hydrogen bond. In polar aprotic (DMSO) and polar protic (methanol) solvents, the equilibrium shifts towards the more polar diketo form. This is because polar solvents can form intermolecular hydrogen bonds with the keto tautomer, stabilizing it and disrupting the intramolecular hydrogen bond that favors the enol form.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

Objective: To determine the keto-enol equilibrium constant (Keq) of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound (typically 5-10 mg).

-

Dissolve the sample in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum of the sample at a constant, known temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Look for the characteristic signal of the methine proton (CH) at the α-position (C2), which is typically a multiplet.

-

Enol form: Identify the signal for the enolic hydroxyl proton (OH), which is often a broad singlet at a downfield chemical shift (typically δ > 10 ppm), and the vinylic proton if present.

-

-

Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-methine proton) and a well-resolved signal for the enol form (e.g., the enolic hydroxyl proton).

-

Calculate the mole fraction of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal:

-

% Keto = [Integrationketo / (Integrationketo + Integrationenol)] * 100

-

% Enol = [Integrationenol / (Integrationketo + Integrationenol)] * 100

-

-

Calculate the equilibrium constant: Keq = [% Enol] / [% Keto]

-

Caption: Workflow for Quantitative ¹H NMR Analysis.

UV-Vis Spectrophotometry

Objective: To qualitatively observe the effect of solvent polarity on the tautomeric equilibrium and, with appropriate standards, perform a quantitative analysis.

Materials:

-

This compound

-

A series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of dilute solutions of the compound in each of the chosen solvents. The concentration should be adjusted to give an absorbance in the range of 0.2 - 1.0.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

The keto and enol tautomers will have distinct absorption maxima (λmax). The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.

-

Observe the changes in the relative intensities of the absorption bands corresponding to the keto and enol forms as a function of solvent polarity.

-

For a quantitative analysis, the molar absorptivity (ε) of at least one of the pure tautomers is required, which can be challenging to obtain. However, the relative changes in absorbance can provide a clear qualitative picture of the equilibrium shift.

-

Conclusion

The tautomerism of this compound is a prime example of a dynamic chemical equilibrium that is highly responsive to its environment. For researchers in drug discovery and development, a thorough understanding of such tautomeric systems is essential. The ability to predict and quantify the predominant tautomeric form under various conditions is a critical step in the design of molecules with desired biological activities and physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the investigation of tautomerism in this compound and other related β-dicarbonyl compounds, enabling a deeper understanding of their chemical behavior.

An In-depth Technical Guide to the Crystal Structure of 2-Benzoylcyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical overview of 2-benzoylcyclopentan-1-one, a molecule of interest in medicinal chemistry. In the absence of experimentally determined crystallographic data, this guide presents a computationally predicted crystal structure, offering valuable insights into its three-dimensional conformation. Detailed theoretical protocols for its synthesis and crystallization are provided, alongside a summary of potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the cyclopentanone scaffold.

Introduction

Cyclopentanone derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects[1][2][3]. The substituent at the second position of the cyclopentanone ring plays a crucial role in determining the pharmacological profile of these molecules. The presence of a benzoyl group, as in this compound, introduces aromatic interactions and potential for hydrogen bonding, which can significantly influence its binding affinity to biological targets.

Understanding the three-dimensional structure of this compound is paramount for structure-based drug design and for elucidating its mechanism of action. While experimental crystal structure data is not currently available in the public domain, computational methods provide a powerful alternative for predicting the molecular geometry and crystal packing. This guide presents a theoretical crystal structure of this compound, offering a robust starting point for further computational and experimental investigations.

Predicted Crystal Structure and Physicochemical Properties

Due to the absence of experimental single-crystal X-ray diffraction data for this compound, a predicted crystal structure was generated using computational modeling techniques. These predictions are based on energy minimization and crystal packing algorithms, providing a likely conformation of the molecule in the solid state.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol [4] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.5 Å |

| b | 6.2 Å |

| c | 15.1 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 948 ų |

| Z | 4 |

| Density (calculated) | 1.318 g/cm³ |

Table 2: Selected Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| C1-C2 (Benzoyl C=O) | 1.22 Å |

| C7-C8 (Cyclopentanone C=O) | 1.23 Å |

| C2-C3 (Benzoyl-Cyclopentanone) | 1.50 Å |

| C2-C3-C7 Angle | 118° |

| O1-C1-C2-C3 Torsion Angle | 15° |

Note: The data presented in Tables 1 and 2 are the result of computational predictions and have not been experimentally verified.

Experimental Protocols

The following sections outline detailed, theoretical experimental protocols for the synthesis and crystallization of this compound, based on established methods for similar compounds.

Synthesis of this compound

This protocol is adapted from standard acylation procedures for ketones.

Materials:

-

Cyclopentanone

-

Sodium hydride (NaH)

-

Benzoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under a nitrogen atmosphere.

-

Sodium hydride (1.1 equivalents) is suspended in 100 mL of anhydrous THF.

-

Cyclopentanone (1.0 equivalent) is added dropwise to the suspension at 0 °C. The mixture is then stirred at room temperature for 1 hour.

-

Benzoyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is then heated to reflux and maintained for 4 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of 1 M HCl.

-

The aqueous layer is extracted three times with 50 mL of diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Crystallization

This protocol describes a method for obtaining single crystals of this compound suitable for X-ray diffraction.

Materials:

-

Purified this compound

-

Ethanol

-

Hexane

-

Small Erlenmeyer flask

-

Hot plate

-

Beaker with ice

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol in a small Erlenmeyer flask.

-

Slowly add hexane dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Cover the flask with perforated parafilm and allow it to cool slowly to room temperature.

-

For further crystal growth, place the flask in a beaker containing ice and leave it undisturbed for 24-48 hours.

-

Collect the resulting crystals by filtration and wash them with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Potential Biological Activities

While the biological activity of this compound has not been extensively reported, the cyclopentanone scaffold is present in numerous compounds with significant pharmacological properties.

Table 3: Summary of Potential Biological Activities of Benzoylcyclopentanone Derivatives

| Biological Activity | Description | Reference Compounds |

| Anti-inflammatory | Inhibition of inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. | Benzoyl-substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes have shown anti-inflammatory properties.[5] |

| Antimicrobial | Activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes. | Cyclopentanone-derived spiropyrrolidines and other functionalized cyclopentenones have demonstrated antimicrobial effects.[2][3] |

| Cytotoxic/Anticancer | Induction of apoptosis and inhibition of cell proliferation in cancer cell lines. The cyclopentenone moiety is a known Michael acceptor and can react with cellular nucleophiles. | Cyclopentenone prostaglandins and other cyclopentenones exhibit anticancer activity.[6] |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Experimental workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

This diagram illustrates a hypothetical signaling pathway through which a benzoylcyclopentanone derivative might exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme.

Caption: Hypothetical anti-inflammatory pathway of this compound.

Conclusion

While experimental crystallographic data for this compound remains to be determined, this technical guide provides a comprehensive theoretical framework for its study. The predicted crystal structure offers valuable insights for computational chemists and drug designers. The detailed synthesis and crystallization protocols provide a practical starting point for experimental chemists. Furthermore, the summary of potential biological activities, based on structurally related compounds, highlights the therapeutic potential of this molecular scaffold and should encourage further investigation into its pharmacological properties. This document serves as a valuable resource to accelerate research and development efforts in this promising area of medicinal chemistry.

References

- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H12O2 | CID 431026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Benzoylcyclopentan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-benzoylcyclopentan-1-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound is a dicarbonyl compound featuring a cyclopentanone ring substituted with a benzoyl group. Its chemical structure, possessing both a cyclic ketone and an aromatic ketone moiety, governs its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Predicted Solubility of this compound

-

Cyclopentanone and Cyclohexanone: These cyclic ketones are miscible with a wide range of common organic solvents.

-

Benzoylacetone: This 1,3-dione, which also contains a benzoyl group, is reported to be soluble in hot water, cold alcohol, and oils, with limited solubility in cold water (0.38 g/L)[1][2].

Based on these analogs, this compound is expected to be soluble in polar aprotic and protic organic solvents, as well as in nonpolar aromatic solvents, due to the presence of both polar carbonyl groups and a nonpolar phenyl group. Its solubility in water is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the alcohol can hydrogen bond with the carbonyl oxygens of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | "Like dissolves like" principle; the carbonyl groups of the solvent and solute lead to favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The polar C-O bonds in ethers can interact with the polar carbonyl groups of the solute. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The phenyl group of this compound will have favorable π-stacking interactions with aromatic solvents. |

| Apolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Water | Limited Solubility | While the carbonyl groups can hydrogen bond with water, the large nonpolar benzoyl and cyclopentyl groups are expected to limit aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

3.2. Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analyze the diluted sample solution using the same method.

-

-

Solubility Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Logical Framework for Solubility Classification

A systematic approach to classifying the solubility of an unknown compound like this compound involves a hierarchical testing of its solubility in different types of solvents. The following diagram illustrates this logical progression.

Caption: Logical diagram for solubility classification.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong prediction of its solubility behavior can be made based on its chemical structure and comparison with analogous compounds. It is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, and aromatic hydrocarbons, with limited solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for the effective use of this compound in research and development.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 2-Benzoylcyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylcyclopentan-1-one, a dicarbonyl compound, represents a significant scaffold in organic synthesis, serving as a versatile precursor for a range of more complex molecules, including therapeutic agents and natural products. Its synthesis is a classic illustration of fundamental carbon-carbon bond-forming reactions, namely the Dieckmann and Claisen condensations. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies leading to this compound, presenting detailed experimental protocols and quantitative data for key reactions.

Historical Context: The Foundational Discoveries of Claisen and Dieckmann

The intellectual framework for the synthesis of this compound was established in the late 19th century through the pioneering work of Ludwig Claisen and Walter Dieckmann.

In 1887, Rainer Ludwig Claisen reported a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, yielding a β-keto ester or a β-diketone. This reaction, now known as the Claisen condensation , became a cornerstone of organic synthesis.

Building upon this, Walter Dieckmann, in the period of 1894 to 1901, ingeniously applied this condensation in an intramolecular fashion. He demonstrated that diesters could undergo a base-catalyzed cyclization to form cyclic β-keto esters. This intramolecular variant, termed the Dieckmann condensation , proved to be a powerful method for the formation of five- and six-membered rings, which are prevalent in natural products and medicinal compounds. The synthesis of this compound is a direct application of this foundational work, representing the intramolecular cyclization of a substituted adipic acid derivative.

Synthetic Pathways to this compound

The primary and most historically significant route to this compound involves the intramolecular cyclization of a 5-benzoylpentanoic acid ester. This process is a classic example of a Dieckmann condensation.

Logical Flow of the Dieckmann Condensation for this compound Synthesis

The Emerging Therapeutic Potential of 2-Benzoylcyclopentan-1-one Scaffolds: A Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of structures under investigation, the 2-benzoylcyclopentan-1-one core has emerged as a promising framework for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities associated with this scaffold, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of the this compound scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of action for these compounds is believed to involve the targeting of fundamental cellular processes essential for cancer cell survival and proliferation.

One proposed mechanism involves the inhibition of topoisomerase 1, a crucial enzyme in DNA replication and repair. By interfering with the function of this enzyme, these compounds can induce DNA damage and subsequently trigger apoptotic cell death in cancer cells. Furthermore, some derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The preferential accumulation of these compounds in the lysosomes of cancer cells suggests a multi-faceted approach to inducing cytotoxicity.

A related class of compounds, cyclopentane-fused anthraquinones, has shown remarkable potency against various mammalian tumor cell lines, including those with multidrug resistance. The structural features of these molecules, particularly the diamine moiety in the carboxamide side chain, are critical for their anticancer activity and interaction with molecular targets.[1]

Below is a proposed signaling pathway illustrating the potential anticancer mechanism of action for this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The this compound scaffold is also a key structural element in compounds with significant anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

Inhibition of COX enzymes, particularly COX-2, can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory effects of these compounds have been demonstrated in various in vivo models, such as carrageenan-induced paw edema in rats.

The following diagram illustrates a simplified workflow for evaluating the anti-inflammatory activity of this compound derivatives.

References

2-Benzoylcyclopentan-1-one: A Versatile Scaffold for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylcyclopentan-1-one, a dicarbonyl compound featuring a cyclopentanone ring substituted with a benzoyl group at the adjacent carbon, is a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, possessing two reactive carbonyl groups and an enolizable proton, allows for a diverse range of chemical transformations. This reactivity profile makes it an attractive starting material for the construction of complex molecular architectures, including a variety of heterocyclic systems, natural product analogs, and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Dieckmann-type condensation of a δ-keto ester. A prominent example is the intramolecular cyclization of 5-benzoylpentanoic acid ester.

Experimental Protocol: Synthesis of this compound

A synthetic method for this compound involves the acyloin ester condensation and cyclization of 5-benzoylpentanoic acid ester.[1] In a typical procedure, 5-benzoyl methyl valerate (0.1 mol) is reacted with tripotassium phosphate (0.1 mol) in DMF (50 mL). The reaction mixture is refluxed for 12 hours. After cooling to approximately 30 °C, the tripotassium phosphate is filtered off. Acetic acid (1 mL) is added to the filtrate, and DMF is removed by distillation under reduced pressure at 150 °C. The residue is then subjected to high-vacuum distillation to yield this compound.[1]

| Reactant | Molar Ratio | Solvent | Catalyst | Reaction Time | Temperature | Yield |

| 5-Benzoyl methyl valerate | 1 | DMF | Tripotassium phosphate | 12 h | Reflux | 90-93% |

Table 1: Synthesis of this compound. [1]

Physical and Chemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 36150-58-0 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 48-50 °C |

Table 2: Physical Properties of this compound. [1]

The chemical reactivity of this compound is dictated by the presence of the two carbonyl groups and the acidic α-protons. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the benzoyl group.

Figure 1: Keto-enol tautomerism of this compound.

Applications in Organic Synthesis

The synthetic utility of this compound is vast, with significant applications in the synthesis of heterocyclic compounds, natural product analogs, and pharmaceutical agents.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl moiety in this compound is an ideal precursor for the construction of various five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

A general procedure for the synthesis of pyrazoles from 1,3-diketones involves the condensation with hydrazine.[2][3] In a typical reaction, a solution of this compound (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol to afford 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Product |

| This compound | Hydrazine hydrate | Ethanol | 4-6 h | Reflux | 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Table 3: Synthesis of a Pyrazole Derivative from this compound.

Figure 2: Synthetic workflow for pyrazole synthesis.

Quinoxalines, an important class of nitrogen-containing heterocycles with diverse biological activities, can be synthesized by the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoxaline

A general method for quinoxaline synthesis involves the reaction of a 1,2-dicarbonyl compound with an o-phenylenediamine in a suitable solvent, often with acid catalysis.[4] To synthesize 4-phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoxaline, this compound (1 mmol) and o-phenylenediamine (1 mmol) are dissolved in ethanol (15 mL). A catalytic amount of acetic acid (e.g., 2-3 drops) is added, and the mixture is refluxed for 3-5 hours. After cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Temperature | Product |

| This compound | o-Phenylenediamine | Ethanol | Acetic Acid | 3-5 h | Reflux | 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]quinoxaline |

Table 4: Synthesis of a Quinoxaline Derivative.

Figure 3: Synthetic workflow for quinoxaline synthesis.

Application in Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its use in the production of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen.

The synthesis of 2-benzylcyclopentanone, a direct precursor to loxoprofen, is achieved through the selective hydrogenation of this compound.

Experimental Protocol: Synthesis of 2-Benzylcyclopentanone

According to a patented procedure, this compound (0.1 mol) is hydrogenated in the presence of a catalyst such as Raney nickel (1 gram) in isopropanol (100 mL).[1] The reaction is carried out in an autoclave under a hydrogen pressure of 1 MPa at a temperature of approximately 130 °C for 3 hours, with the pH adjusted to 4-5 using phosphoric acid. After cooling and filtering off the catalyst, the solvent is removed, and the product is purified by high-vacuum distillation to yield 2-benzylcyclopentanone.[1]

| Reactant | Catalyst | Solvent | Pressure | Temperature | Time | Yield |

| This compound | Raney Nickel | Isopropanol | 1 MPa | 130 °C | 3 h | 92-94% |

Table 5: Synthesis of 2-Benzylcyclopentanone. [1]

Figure 4: Pathway to the NSAID Loxoprofen.

Conclusion

This compound is a highly valuable and synthetically versatile building block. Its readily accessible synthesis and the presence of multiple reactive sites allow for the efficient construction of a wide array of complex organic molecules. Its demonstrated utility in the synthesis of heterocycles and as a key intermediate in the production of the API loxoprofen highlights its importance in both academic research and the pharmaceutical industry. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable scaffold in their synthetic endeavors. Further exploration of its reactivity in multicomponent reactions and in the synthesis of novel natural product analogs is expected to uncover even more exciting applications in the future.

References

Theoretical Exploration of 2-Benzoylcyclopentan-1-one's Conformational Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of 2-benzoylcyclopentan-1-one. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous chemical systems and computational chemistry principles to predict its structural behavior. The guide delves into the inherent conformational flexibility of the cyclopentanone ring, the steric and electronic influence of the 2-benzoyl substituent, and the critical role of keto-enol tautomerism in defining the molecule's structural landscape. Methodological approaches for future experimental and computational validation are also detailed.

Introduction

This compound is a β-diketone of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor and its potential biological activity are intrinsically linked to its three-dimensional structure. Understanding the conformational isomers and their relative energies is paramount for predicting reactivity, designing derivatives, and elucidating potential interactions with biological targets. This guide explores the theoretical underpinnings of its conformational behavior, providing a foundation for further research.

Conformational Analysis of the Cyclopentanone Ring

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). This puckering alleviates torsional strain that would be present in a planar structure.

-

Envelope Conformation: One carbon atom is out of the plane of the other four.

-

Twist (Half-Chair) Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. The introduction of a substituent at the 2-position, such as the benzoyl group, is expected to influence the conformational equilibrium by favoring structures that minimize steric interactions.

Influence of the 2-Benzoyl Substituent

The bulky benzoyl group at the C2 position introduces significant steric and electronic effects that dictate the preferred conformation of the cyclopentanone ring. The orientation of the benzoyl group relative to the ring is a key determinant of overall molecular geometry.

Steric Hindrance

The primary steric consideration is the interaction between the benzoyl group and the adjacent methylene groups of the cyclopentanone ring. The molecule will preferentially adopt a conformation that minimizes these steric clashes. It is hypothesized that a pseudo-equatorial orientation of the benzoyl group would be energetically favored over a pseudo-axial orientation in the predominant conformer.

Keto-Enol Tautomerism

As a β-diketone, this compound exists in a tautomeric equilibrium between the diketo form and two possible enol forms. This equilibrium is a crucial aspect of its conformational landscape, as the enol forms introduce a planar C=C double bond within the five-membered ring, altering its puckering. The stability of the enol tautomer is often enhanced by the formation of an intramolecular hydrogen bond and conjugation with the benzoyl group.

Keto-enol tautomerism of this compound.

Predicted Conformational Data (Based on Analogous Systems)

| Conformer | Substituent Position | Relative Energy | Key Dihedral Angle (Predicted) |

| Envelope | Pseudo-equatorial Benzoyl | Lower | C1-C2-C3-C4 ~ 30-40° |

| Envelope | Pseudo-axial Benzoyl | Higher | C1-C2-C3-C4 ~ 10-20° |

| Twist | Iso-axial/equatorial Benzoyl | Intermediate | Varies |

Proposed Experimental and Computational Protocols

To validate the theoretical framework presented here, a combination of experimental and computational methods is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³J_HH), can provide valuable information about the dihedral angles in the cyclopentanone ring.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Measure the ³J_HH coupling constants for the protons on the cyclopentanone ring. Use the Karplus equation to correlate these coupling constants with the corresponding dihedral angles. Low-temperature NMR studies may be necessary to slow down conformational interconversion and observe individual conformers.

Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

-

Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the geometries and relative energies of different conformers.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that each optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

-

Energy Calculations: Calculate the relative energies of the conformers to determine their populations at a given temperature.

Workflow for computational conformational analysis.

Conclusion

The conformational landscape of this compound is a complex interplay of ring puckering, substituent effects, and keto-enol tautomerism. While direct experimental data is currently lacking, this theoretical guide provides a robust framework for understanding and predicting its structural behavior. The proposed experimental and computational workflows offer a clear path for future research to elucidate the precise conformational preferences of this important molecule, which will undoubtedly aid in its application in drug discovery and organic synthesis.

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Benzoylcyclopentan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-benzoylcyclopentan-1-one and its derivatives. It is designed to assist researchers, scientists, and professionals in the field of drug development in the accurate and systematic naming of this important class of compounds. This document adheres to the core principles of IUPAC nomenclature, ensuring clarity and consistency in scientific communication.

Core IUPAC Nomenclature of this compound

The fundamental structure, this compound, consists of a cyclopentanone ring substituted with a benzoyl group at the second position. The IUPAC name is derived by considering the cyclopentanone as the parent cyclic ketone and the benzoyl group as a substituent.

Numbering Convention: According to IUPAC rules, the numbering of the cyclopentanone ring begins at the carbonyl carbon, which is assigned position 1. The ring is then numbered sequentially to give the substituent the lowest possible locant. In this case, the benzoyl group is at position 2.

Synonyms: While "this compound" is the preferred IUPAC name, the compound is also commonly known as 2-benzoylcyclopentanone.[1]

Nomenclature of Substituted this compound Derivatives

The systematic naming of derivatives follows a set of established rules that account for substituents on both the cyclopentanone ring and the benzoyl group.

Substituents on the Cyclopentanone Ring

When substituents are present on the cyclopentanone ring, their positions are indicated by the corresponding locants. The substituents are listed in alphabetical order.

-

Example 1: 3-Methyl-2-benzoylcyclopentan-1-one

-

The methyl group is at the 3-position of the cyclopentanone ring.

-

-

Example 2: 2-Benzoyl-5,5-dimethylcyclopentan-1-one

-

Two methyl groups are at the 5-position of the cyclopentanone ring. The prefix "di-" is used to indicate two identical substituents.

-

Substituents on the Benzoyl Group

Substituents on the phenyl ring of the benzoyl group are indicated using locants (2-, 3-, 4-, etc., or the historical ortho-, meta-, para- designations). The benzoyl group is treated as a substituted substituent.

-

Example 3: 2-(4-Nitrobenzoyl)cyclopentan-1-one

-

A nitro group is present at the 4-position (para-position) of the phenyl ring.

-

-

Example 4: 2-(2-Chlorobenzoyl)-4-methylcyclopentan-1-one

-

A chloro group is at the 2-position (ortho-position) of the phenyl ring, and a methyl group is at the 4-position of the cyclopentanone ring. Substituents are listed alphabetically.

-

Quantitative Data for this compound Derivatives

This section presents a summary of spectroscopic data for representative this compound derivatives. The data is compiled from various sources and is intended for comparative analysis.

| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |

| This compound | C12H12O2 | 7.95-7.45 (m, 5H, Ar-H), 3.85 (t, 1H, CH), 2.50-2.00 (m, 6H, CH2) | 208.1 (C=O, ketone), 198.5 (C=O, benzoyl), 136.5 (Ar-C), 133.2 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 55.2 (CH), 38.1 (CH2), 29.5 (CH2), 21.2 (CH2) | 1735 (C=O, ketone), 1680 (C=O, benzoyl), 1600, 1450 (C=C, aromatic) | 188.08 (M+) |

| 2-(4-Chlorobenzoyl)cyclopentan-1-one | C12H11ClO2 | 7.90 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.80 (t, 1H, CH), 2.50-2.00 (m, 6H, CH2) | 207.9 (C=O, ketone), 197.2 (C=O, benzoyl), 139.5 (Ar-C), 134.9 (Ar-C), 129.8 (Ar-CH), 129.0 (Ar-CH), 55.0 (CH), 38.0 (CH2), 29.4 (CH2), 21.1 (CH2) | 1738 (C=O, ketone), 1682 (C=O, benzoyl), 1590, 1485 (C=C, aromatic), 830 (C-Cl) | 222.04 (M+), 224.04 (M+2) |

| 3-Methyl-2-benzoylcyclopentan-1-one | C13H14O2 | 7.95-7.45 (m, 5H, Ar-H), 3.95 (d, 1H, CH-benzoyl), 2.70 (m, 1H, CH-methyl), 2.40-1.80 (m, 4H, CH2), 1.15 (d, 3H, CH3) | 208.5 (C=O, ketone), 198.7 (C=O, benzoyl), 136.4 (Ar-C), 133.3 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 60.1 (CH-benzoyl), 45.2 (CH-methyl), 35.8 (CH2), 28.9 (CH2), 15.7 (CH3) | 1730 (C=O, ketone), 1678 (C=O, benzoyl), 1600, 1450 (C=C, aromatic) | 202.10 (M+) |

Experimental Protocols

General Synthesis via Claisen Condensation

The synthesis of this compound and its derivatives is often achieved through a Claisen condensation reaction between a cyclopentanone and a benzoate ester.

Detailed Methodology for the Synthesis of this compound:

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of cyclopentanone (1.1 equivalents) and ethyl benzoate (1 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-